molecular formula C7H15NO B3031973 3-(Methylamino)cyclohexanol CAS No. 89854-96-6

3-(Methylamino)cyclohexanol

Cat. No. B3031973
CAS RN: 89854-96-6
M. Wt: 129.2 g/mol
InChI Key: HQAAWQKUJZFQLK-UHFFFAOYSA-N
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Description

3-(Methylamino)cyclohexanol is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an intermediate or a building block in medicinal chemistry due to the presence of the cyclohexanol moiety and the methylamino group. These types of compounds are often used in the synthesis of more complex molecules for pharmaceutical applications.

Synthesis Analysis

The synthesis of N-substituted cyclohex-3-enamines, which are structurally related to 3-(Methylamino)cyclohexanol, can be achieved starting from trans-4-aminocyclohexanol hydrochloride. This method is noted for being cost-effective, scalable, and tolerant of a variety of functional groups . Additionally, the synthesis of related compounds such as (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one is described as a practical and scalable process, indicating that similar methodologies could potentially be applied to the synthesis of 3-(Methylamino)cyclohexanol .

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 3-(Methylamino)cyclohexanol have been determined by X-ray diffraction analysis. For example, the structure of a 4′-hydroxy derivative of a cyclohexanone compound was found to have an asymmetric chair conformation with specific puckering parameters . Similarly, the structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, another related compound, was investigated and found to have the cyclohexane ring in a chair conformation . These findings suggest that 3-(Methylamino)cyclohexanol would also likely exhibit a chair conformation, which is common for cyclohexane derivatives.

Chemical Reactions Analysis

The chemical reactivity of cyclohexanone derivatives is highlighted in several studies. For instance, cyclohexanone was used as a starting material for the synthesis of unsaturated polyamides and polyimides, indicating its reactivity with various reagents . The intramolecular transformations of 3-cyanoamino- and 3-cyanoimino-cyclopropenes demonstrate the potential for cyclohexanone derivatives to undergo ring transformations and reactions with hydrazine to form more complex structures . These studies provide insight into the types of chemical reactions that 3-(Methylamino)cyclohexanol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are characterized by spectroscopic methods such as IR and NMR spectroscopy . The thermal stability of these compounds is often evaluated using TGA and DTG analyses, and their solubility properties are assessed in various solvents . The polymers derived from cyclohexanone derivatives exhibit a range of colors and viscosities, and their crystallinity is analyzed using X-ray diffraction . These methods would be applicable in analyzing the physical and chemical properties of 3-(Methylamino)cyclohexanol.

Scientific Research Applications

Catalysts in Chemical Processes

3-(Methylamino)cyclohexanol plays a significant role in chemical industries, particularly in the synthesis of intermediates for polyamides. For example, a study by Wang et al. (2011) discusses the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which effectively catalyzes the hydrogenation of phenol to cyclohexanone, an important step in polyamide manufacturing (Wang et al., 2011).

Industrial Chemical Process Optimization

In the optimization of industrial chemical processes, genetic algorithms have been utilized to enhance efficiency. Rezende et al. (2008) explored the optimization of a large-scale industrial reactor involved in the hydrogenation of o-cresol to produce 2-methyl-cyclohexanol, a process where 3-(Methylamino)cyclohexanol can be involved (Rezende et al., 2008).

Synthesis of Functionalized Compounds

The synthesis of highly functionalized and potentially useful building blocks for pharmaceutical research is another significant application. Bish et al. (2010) described a practical and scalable process for preparing such compounds, demonstrating the versatility of 3-(Methylamino)cyclohexanol in synthetic chemistry (Bish et al., 2010).

Environmental Chemistry and Catalysis

In environmental chemistry, the interaction of certain compounds with atmospheric elements is crucial. Atkinson and Aschmann (1993) investigated the gas-phase reactions of ozone with alkenes, noting the production of cyclohexanone and cyclohexanol, which are relevant to the study of 3-(Methylamino)cyclohexanol (Atkinson & Aschmann, 1993).

Multiwall Carbon Nanotubes (MWCNTs) Synthesis

Shirazi et al. (2011) discussed the synthesis of MWCNTs using cyclohexanol as a precursor, highlighting the role of 3-(Methylamino)cyclohexanol-related compounds in nanotechnology (Shirazi et al., 2011).

Medicinal Chemistry Intermediates

In medicinal chemistry, Álvarez-Pérez and Marco-Contelles (2009) demonstrated the synthesis of N-substituted cyclohex-3-enamines, indicating the potential of 3-(Methylamino)cyclohexanol derivatives as intermediates in drug development (Álvarez-Pérez & Marco-Contelles, 2009).

Chemical Education

In the field of chemical education, Friesen and Schretzman (2011) used the dehydration of 2-methyl-1-cyclohexanol, a similar compound, as a teaching tool in organic chemistry labs, illustrating the educational value of these compounds (Friesen & Schretzman, 2011).

X-Ray Diffraction Studies

Davies et al. (2013) synthesized and studied the crystal structures of 3-(N-Methylamino)cyclohexane-1,2-diols, indicating the compound's use in structural chemistry (Davies et al., 2013).

Safety And Hazards

When handling “3-(Methylamino)cyclohexanol”, it is recommended to avoid open flames, use a closed system and ventilation above 62°C, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3-(methylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAAWQKUJZFQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480733
Record name 3-(methylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)cyclohexanol

CAS RN

89854-96-6
Record name 3-(methylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Guedes - 2022 - researchgate.net
We suggest the use of the molecules (1S, 2R)-N1-(3-fluoro-1, 2, 3, 4-tetrahydroquinolin-8-yl)-N2-methyl-4-(trifluoromethyl) cyclohexane-1, 2-diamine,(3R, 4S)-4-((3-fluoro-1, 2, 3, 4-…
Number of citations: 0 www.researchgate.net
RR Burford, FR Hewgill, PR Jefferies - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… Reduction of urethanes with lithium aluminium hydride has been shown to give methylamines and, when applied to the compound (I) , afforded cis-3-methylaminocyclohexanol in good …
Number of citations: 11 pubs.rsc.org
J Keck - Justus Liebigs Annalen der Chemie, 1967 - Wiley Online Library
… trans-3Methylamino-cyclohexanol haben wir aus trans-3-Amino-cyclohexanol durch Umsetzung mit Formaldehyd und Ameisensaure zu trans-3-Dimethylamino-cyclohexanol und …

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